(2-Fluorophenyl)phosphane
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Overview
Description
(2-Fluorophenyl)phosphane is an organophosphorus compound with the chemical formula C6H4FPH2. It is a derivative of phosphane where one of the hydrogen atoms is replaced by a 2-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Coordination: Transition metals like palladium and platinum are often involved
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes
Scientific Research Applications
(2-Fluorophenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions
Biology: It is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)phosphane in catalytic processes involves its ability to donate electron density to transition metals, stabilizing various oxidation states and facilitating bond formation and cleavage. Its molecular targets include metal centers in catalytic cycles, where it participates in the activation and transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-fluorophenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tri(2-furyl)phosphine
Uniqueness
(2-Fluorophenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other phosphines. This makes it particularly effective in certain catalytic applications where precise control over reactivity and selectivity is required .
Properties
CAS No. |
647031-47-8 |
---|---|
Molecular Formula |
C6H6FP |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
(2-fluorophenyl)phosphane |
InChI |
InChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI Key |
MGJUWNNLIIIAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)P |
Origin of Product |
United States |
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